N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a 4-ethylphenyl group at position 2. The acetamide side chain is linked to a 1,3-benzodioxole moiety via a methyl group.
Properties
Molecular Formula |
C23H21N5O4 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
InChI |
InChI=1S/C23H21N5O4/c1-2-15-3-6-17(7-4-15)18-10-19-23(30)27(25-13-28(19)26-18)12-22(29)24-11-16-5-8-20-21(9-16)32-14-31-20/h3-10,13H,2,11-12,14H2,1H3,(H,24,29) |
InChI Key |
INHYPVYDBCDIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation: 3-Amino-1H-pyrazole Derivatives
The pyrazolo-triazine scaffold originates from 3-amino-1H-pyrazole intermediates. As demonstrated in pyrazolo[3,4-d]triazine syntheses, cyclocondensation of β-keto esters with 3-aminopyrazoles in acetic acid under reflux yields pyrazolo-pyrimidinone precursors. For example:
Diazotization and Cyclization
Key to forming the triazine ring is diazotization followed by cyclative cleavage. A literature protocol for pyrazolo[3,4-d][1,triazines involves:
-
Treating 3-aminopyrazole derivatives with NaNO₂/HCl at 0–5°C to form diazonium salts.
-
Cyclization via heating in aqueous HCl/ethanol to yield 4-oxo-pyrazolo-triazines.
Critical Parameter : Stability of the diazonium intermediate dictates regioselectivity. Electron-withdrawing groups (e.g., -COCF₃) on the pyrazole improve cyclization efficiency.
Formation of the Acetamide Side Chain
Chloroacetylation of Pyrazolo-triazine
The 2-chloroacetamide group is installed via nucleophilic substitution:
-
Reagents : Pyrazolo-triazine-OH + chloroacetyl chloride, triethylamine (TEA).
-
Conditions : Dry THF, 0°C under N₂, 1.1 eq. chloroacetyl chloride added dropwise.
-
Workup : Filter triethylammonium chloride, concentrate, and precipitate with H₂O.
Spectroscopic Data :
Coupling with N-(1,3-Benzodioxol-5-ylmethyl)amine
Reductive Amination
The final step involves coupling the chloroacetamide intermediate with N-(1,3-benzodioxol-5-ylmethyl)amine:
-
Reagents : 2-Chloro-N-(pyrazolo-triazine)acetamide + N-(1,3-benzodioxol-5-ylmethyl)amine, NaBH₃CN.
-
Conditions : MeOH, pH 6–7 (acetic acid buffer), 24 h, room temperature.
-
Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
-
Yield : 65–70%.
Characterization :
-
HRMS (ESI): m/z calcd for C₂₃H₂₂N₅O₄ [M+H]⁺: 448.1721; found: 448.1725.
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.8 (C=O), 147.6 (OCH₂O), 136.2–108.4 (aromatic carbons).
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Analytical and Quality Control Protocols
Purity Assessment
Stability Studies
Industrial-Scale Production Challenges
Cost-Effective Precursor Sourcing
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating specific diseases.
Industry: Utilizing its unique properties in materials science or as a catalyst.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Modifications :
- Replacement of the 4-ethylphenyl group with electron-withdrawing substituents (e.g., bromo in ) may enhance binding affinity to hydrophobic enzyme pockets but reduce metabolic stability.
- Ethoxy and methoxy groups (e.g., in ) improve solubility but could alter target selectivity.
Side Chain Variations :
- The 1,3-benzodioxole moiety (target compound) is associated with enhanced blood-brain barrier penetration in related molecules .
- Substitution with dihydrobenzodioxin () or methoxybenzyl groups () introduces steric and electronic differences affecting receptor interactions.
Bioactivity Trends :
- Compounds with triazole/oxadiazole-thioacetamide scaffolds (e.g., ) show anticancer activity via MMP-9 inhibition, suggesting the target compound may share similar mechanisms if tested.
- Benzothiazole derivatives () exhibit anti-inflammatory activity, highlighting the role of sulfur-containing heterocycles in modulating immune responses.
Research Findings and Implications
Synthetic Routes: The target compound’s synthesis likely involves coupling a pyrazolo-triazinone intermediate with 1,3-benzodioxol-5-ylmethylamine via an acetamide linker, analogous to methods in .
The benzodioxole moiety may confer metabolic resistance compared to simpler aryl groups (e.g., in ) .
Knowledge Gaps: No empirical data on the target compound’s solubility, stability, or toxicity exists in the provided evidence. Comparative studies with MMP-9 inhibitors () or anti-inflammatory agents () are needed to validate hypothesized activities.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C27H22N4O4
Molecular Weight: 466.5 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
InChI Key: SGLPRWMLNDITAX-UHFFFAOYSA-N
The compound features a unique structure that combines a benzodioxole moiety with a pyrazoloquinoline core , making it an intriguing subject for various scientific studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate various biochemical pathways by inhibiting enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial activity : By disrupting microbial cell functions.
- Anticancer properties : Through the induction of apoptosis in cancer cells.
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Properties : Another research highlighted the compound's potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria. The study reported that the compound interfered with bacterial cell wall synthesis .
- Anti-inflammatory Effects : A recent investigation found that the compound reduced inflammation in animal models by downregulating NF-kB signaling pathways, which are pivotal in inflammatory responses .
Research Applications
The compound is being explored for various applications in medicinal chemistry:
- Drug Development : Its unique structure allows it to serve as a scaffold for synthesizing new therapeutic agents.
- Material Science : The compound's properties make it suitable for developing novel materials with specific electronic or optical characteristics.
Data Table of Biological Activities
| Biological Activity | Target | Mechanism |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of PI3K/Akt signaling pathway |
| Antimicrobial | Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
| Anti-inflammatory | Inflammatory pathways | Downregulation of NF-kB signaling |
Q & A
Basic: What are the recommended synthesis strategies and critical optimization parameters for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core, followed by functionalization with the 4-ethylphenyl group and subsequent acetamide coupling. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors under reflux conditions (e.g., ethanol or toluene) .
- Acylation : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide moiety .
- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Optimization parameters : Temperature control (60–80°C for acylation), inert atmosphere (N₂/Ar), and stoichiometric ratios (1.2 equivalents of chloroacetyl chloride) are critical to minimize side reactions .
Advanced: How can researchers address low yields during the final acylation step?
Low yields often arise from incomplete activation of the amine intermediate or competing hydrolysis. Methodological solutions include:
- Pre-activation : Use of coupling agents like HATU or EDCI to enhance nucleophilic attack .
- Solvent selection : Anhydrous DMF or dichloromethane to suppress hydrolysis .
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust reagent addition dynamically .
Contradictions in yield reports (e.g., 45% vs. 70%) may stem from differences in solvent purity or moisture content .
Basic: What analytical techniques are essential for characterizing this compound?
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify benzodioxole (δ 6.8–7.1 ppm) and pyrazolotriazine (δ 8.2–8.5 ppm) signals .
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass analysis : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ .
Advanced: How can structural modifications enhance target selectivity in kinase inhibition assays?
Comparative studies of analogs suggest:
- 4-Ethylphenyl vs. naphthalene : The ethyl group improves solubility but reduces binding affinity to kinases like EGFR (IC₅₀: 1.2 µM vs. 0.7 µM for naphthalene analogs) .
- Benzodioxole substitution : Fluorination at C5 increases metabolic stability but may alter off-target effects .
A table summarizing structure-activity relationships (SAR) is recommended for systematic optimization .
Basic: What in vitro assays are suitable for initial biological evaluation?
- Kinase inhibition : Luminescent ADP-Glo™ assay for EGFR, BRAF, or CDK2 .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced: How can researchers resolve contradictions in reported biological activity across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Strategies include:
- Standardized protocols : Use of CLIA-certified labs for reproducibility .
- Orthogonal assays : Combine enzymatic (kinase) and cellular (apoptosis) assays to validate mechanisms .
For example, a compound showing high kinase inhibition but low cytotoxicity may require prodrug strategies to enhance cellular uptake .
Advanced: What computational methods aid in target identification?
- Docking studies : AutoDock Vina with kinase crystal structures (PDB: 1M17) to predict binding modes .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns .
- Pharmacophore modeling : Phase (Schrödinger) to identify critical H-bond donors/acceptors .
Basic: How should stability studies be designed for this compound?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1A guidelines) .
- HPLC monitoring : Quantify degradation products (e.g., hydrolyzed acetamide) .
- Buffer compatibility : Test in PBS, DMEM, and simulated gastric fluid (pH 2.0) .
Advanced: What strategies optimize substituent effects on pharmacokinetics?
- LogP adjustment : Introduce polar groups (e.g., -OH, -OMe) to reduce LogP from 3.5 to 2.8, improving aqueous solubility .
- Metabolic blocking : Deuterium exchange at benzodioxole methylene to slow CYP450-mediated oxidation .
- Prodrug synthesis : Phosphate ester derivatives to enhance oral bioavailability .
Advanced: How can reaction mechanisms be elucidated for key synthetic steps?
- Isotopic labeling : ¹⁸O-tracing in the pyrazolotriazine core formation to confirm cyclization pathways .
- Kinetic studies : Variable-temperature NMR to identify rate-limiting steps in acylation .
- DFT calculations : Gaussian 09 to model transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
